molecular formula C17H18N2O3 B11182076 Methyl 2-({[4-(dimethylamino)phenyl]carbonyl}amino)benzoate

Methyl 2-({[4-(dimethylamino)phenyl]carbonyl}amino)benzoate

Cat. No.: B11182076
M. Wt: 298.34 g/mol
InChI Key: YWURJGVZBJJXOJ-UHFFFAOYSA-N
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Description

Methyl 2-({[4-(dimethylamino)phenyl]carbonyl}amino)benzoate is an organic compound with a complex structure that includes a benzoate ester and a dimethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-({[4-(dimethylamino)phenyl]carbonyl}amino)benzoate typically involves the reaction of 4-(dimethylamino)benzoyl chloride with methyl 2-aminobenzoate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and yield.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination, typically in the presence of a catalyst like iron(III) chloride.

Major Products:

    Oxidation: N-oxides of the dimethylamino group.

    Reduction: Hydroxyl derivatives of the benzoate ester.

    Substitution: Nitro or halogenated derivatives of the aromatic ring.

Scientific Research Applications

Methyl 2-({[4-(dimethylamino)phenyl]carbonyl}amino)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to the presence of the dimethylamino group, which can enhance fluorescence.

    Medicine: Explored for its potential as a drug candidate, particularly in the field of cancer research, due to its ability to interact with biological macromolecules.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Methyl 2-({[4-(dimethylamino)phenyl]carbonyl}amino)benzoate involves its interaction with various molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with proteins and nucleic acids, potentially affecting their function. The carbonyl group can act as an electrophilic center, facilitating reactions with nucleophiles in biological systems.

Comparison with Similar Compounds

    Methyl 2-(dimethylamino)benzoate: Similar structure but lacks the carbonyl group, leading to different reactivity and applications.

    4-(Dimethylamino)benzoyl chloride: Used as a precursor in the synthesis of Methyl 2-({[4-(dimethylamino)phenyl]carbonyl}amino)benzoate.

    Methyl 4-aminobenzoate: Similar ester structure but with an amino group instead of the dimethylamino group.

Uniqueness: this compound is unique due to the presence of both the dimethylamino and carbonyl groups, which confer distinct chemical properties and reactivity. This combination allows for a wide range of applications in different fields, making it a versatile compound for research and industrial use.

Properties

Molecular Formula

C17H18N2O3

Molecular Weight

298.34 g/mol

IUPAC Name

methyl 2-[[4-(dimethylamino)benzoyl]amino]benzoate

InChI

InChI=1S/C17H18N2O3/c1-19(2)13-10-8-12(9-11-13)16(20)18-15-7-5-4-6-14(15)17(21)22-3/h4-11H,1-3H3,(H,18,20)

InChI Key

YWURJGVZBJJXOJ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)OC

Origin of Product

United States

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